molecular formula C15H21N2Na3O18P2 B15134206 trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B15134206
M. Wt: 648.25 g/mol
InChI Key: XGDOVBZRBHKWQO-FBPUXPPNSA-K
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Description

Trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including phosphate and carboxylate groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the oxolan-2-yl intermediate, followed by the introduction of phosphate groups through phosphorylation reactions. The final step involves the addition of sodium ions to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pH conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphate groups to phosphite or hypophosphite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary, but typically involve controlled temperatures, solvents like water or organic solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.

Scientific Research Applications

Chemistry

In chemistry, trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate can be used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.

Biology

In biology, this compound may be studied for its potential role in cellular processes involving phosphorylation, such as signal transduction and energy metabolism.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications, such as in the development of drugs targeting specific biochemical pathways.

Industry

In industry, this compound may be used in the production of specialty chemicals, including detergents, water treatment agents, and agricultural chemicals.

Mechanism of Action

The mechanism of action of trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphate groups can participate in phosphorylation reactions, modulating the activity of proteins and other biomolecules. This can affect various cellular pathways, including those involved in metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphorylated sugars and nucleotides, such as adenosine triphosphate (ATP) and glucose-6-phosphate. These compounds share structural features, such as phosphate groups and sugar moieties, but differ in their specific functional groups and biological roles.

Uniqueness

Trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21N2Na3O18P2

Molecular Weight

648.25 g/mol

IUPAC Name

trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H24N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h4,6-12,14,19-23H,1-3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14?;;;/m1.../s1

InChI Key

XGDOVBZRBHKWQO-FBPUXPPNSA-K

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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